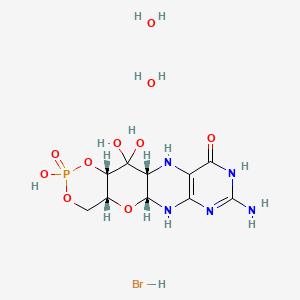

Fosdenopterin Hydrobromide

Description

Properties

CAS No. |

2301083-34-9 |

|---|---|

Molecular Formula |

C10H19BrN5O10P |

Molecular Weight |

480.16 g/mol |

IUPAC Name |

(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one;dihydrate;hydrobromide |

InChI |

InChI=1S/C10H14N5O8P.BrH.2H2O/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;;;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H;2*1H2/t2-,4-,5+,8-;;;/m1.../s1 |

InChI Key |

GGLKTKQOHMCQHF-UNHNTEMGSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br |

Canonical SMILES |

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br |

Origin of Product |

United States |

Foundational & Exploratory

Fosdenopterin Hydrobromide: A Technical Guide to its Mechanism of Action in Molybdenum Cofactor Deficiency Type A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molybdenum Cofactor Deficiency (MoCD) Type A is an ultra-rare, autosomal recessive inborn error of metabolism characterized by the inability to synthesize molybdenum cofactor (MoCo). This deficiency leads to the inactivation of MoCo-dependent enzymes, most critically sulfite (B76179) oxidase (SOX). The resulting accumulation of neurotoxic sulfites causes severe, progressive, and irreversible neurological damage, typically leading to death in early childhood. Fosdenopterin (B1673565) hydrobromide (NULIBRY®) is a groundbreaking substrate replacement therapy that addresses the underlying molecular defect in MoCD Type A. This technical guide provides an in-depth exploration of the mechanism of action of fosdenopterin, supported by clinical trial data and detailed experimental protocols.

Pathophysiology of Molybdenum Cofactor Deficiency Type A

MoCD Type A is caused by mutations in the MOCS1 gene, which encodes the enzymes MOCS1A and MOCS1B. These enzymes catalyze the initial step in the MoCo biosynthesis pathway: the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP).[1][2][3][4] A deficiency in functional MOCS1A/B proteins disrupts the production of cPMP, a critical intermediate for the synthesis of molybdopterin, the organic component of MoCo.[1][2]

The absence of MoCo leads to the functional deficiency of three essential enzymes:

-

Sulfite Oxidase (SOX): Catalyzes the oxidation of sulfite to sulfate, a crucial step in the catabolism of sulfur-containing amino acids.

-

Xanthine (B1682287) Dehydrogenase/Oxidase: Involved in purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid.

-

Aldehyde Oxidase: Participates in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds.

The most devastating consequences of MoCD Type A are attributed to the loss of SOX activity.[4] This results in the systemic accumulation of toxic sulfites, including S-sulfocysteine (B167525) (SSC), which is a key biomarker for the disease.[5][6] The buildup of these neurotoxic compounds in the brain leads to intractable seizures, feeding difficulties, severe developmental delays, and rapid neurological deterioration.[1][4][6]

Mechanism of Action of Fosdenopterin Hydrobromide

Fosdenopterin hydrobromide is a synthetic form of cPMP, the very molecule that is deficient in patients with MoCD Type A.[2][7][8] Administered intravenously, fosdenopterin acts as a substrate replacement therapy, bypassing the defective MOCS1A/B enzymatic step.[1][2][3][5]

The core mechanism of action can be summarized in the following steps:

-

Exogenous cPMP Supply: Fosdenopterin provides an external source of cPMP.[2][3][5]

-

Conversion to Molybdopterin: The administered cPMP is then converted into molybdopterin by downstream enzymes in the MoCo biosynthesis pathway.[2][5]

-

Formation of Molybdenum Cofactor: Molybdopterin is subsequently converted into the active molybdenum cofactor.[2][5]

-

Activation of MoCo-Dependent Enzymes: The newly synthesized MoCo activates molybdenum-dependent enzymes, most critically sulfite oxidase (SOX).[2][3][5]

-

Detoxification of Sulfites: Restored SOX activity enables the oxidation of neurotoxic sulfites to non-toxic sulfates, thereby reducing the levels of harmful metabolites like SSC.[2][5]

This restoration of the metabolic pathway is central to mitigating the severe neurological damage characteristic of MoCD Type A.

Clinical Efficacy and Quantitative Data

The efficacy of fosdenopterin has been demonstrated in clinical studies by comparing treated patients to a natural history cohort of untreated, genotype-matched patients. The primary endpoint in these evaluations was overall survival.

Overall Survival

Treatment with fosdenopterin (or its recombinant cPMP form, rcPMP) has shown a significant improvement in the survival of patients with MoCD Type A.

| Metric | Fosdenopterin/rcPMP Treated (n=13) | Untreated Natural History Cohort (n=18, genotype-matched) |

| 3-Year Survival Rate | 84%[1][3] | 55%[1][3] |

| Reduction in Risk of Death | 82%[1][9] | - |

| Hazard Ratio | 0.18 (95% CI: 0.04, 0.76) | - |

Biomarker Response: Urinary S-Sulfocysteine (SSC)

A key pharmacodynamic effect of fosdenopterin is the reduction of urinary SSC levels, a direct indicator of restored SOX activity.

| Time Point | Mean Urinary SSC (µmol/mmol creatinine) ± SD |

| Baseline (in one patient) | 89.8 |

| Month 3 | 11 (±8.5) |

| Month 12 | 9 (±4.3) |

| Month 24 | 7 (±1.9) |

| Month 36 | 7 (±2.5) |

| Month 48 | 7 (±2.4) |

Data from Studies 1 and 2 (n=9). Baseline for other patients was not available as they were already on treatment upon entering the trials.

Experimental Protocols

The clinical evaluation of fosdenopterin was primarily based on a comparison of data from three studies of treated patients with data from a natural history study of untreated patients.

Fosdenopterin Clinical Studies (Studies 1, 2, and 3)

-

Study Design: The FDA's approval was based on a combined analysis of 13 treated patients from three studies (two prospective, open-label, single-arm, dose-escalation studies and one retrospective, observational study) compared to 18 genotype-matched, untreated patients from a natural history study.[1][3][10]

-

Patient Population: Patients with a confirmed diagnosis of MoCD Type A. The median gestational age was 39 weeks.[11] Of the 13 treated patients, 10 initiated treatment at or before 14 days of age.[11]

-

Inclusion Criteria: Confirmed diagnosis of MoCD Type A.

-

Exclusion Criteria: Not explicitly detailed in the provided search results.

-

Dosing and Administration:

-

Efficacy Assessment: The primary efficacy endpoint was overall survival.[9]

Natural History Study

-

Study Design: A retrospective and prospective study to characterize the natural history of MoCD Type A in terms of survival and other disease-related outcomes.[6][12][13]

-

Patient Population: Both living and deceased patients of any age with a diagnosis of MoCD or isolated SOX deficiency.[12][14]

-

Inclusion Criteria: Diagnosis of MoCD or isolated SOX deficiency and documented informed consent.[12][14]

-

Exclusion Criteria: MoCD Type A patients who participated in a specific prior study (ALX-MCD-501) and deceased patients with an unknown genotype.[12][14]

-

Data Collection:

Urinary S-Sulfocysteine (SSC) Measurement

-

Methodology: A common method for the quantification of urinary SSC is High-Performance Liquid Chromatography (HPLC) with precolumn derivatization with o-phthaldialdehyde (OPA) and UV detection.[15][16] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also utilized for the analysis of SSC and other relevant metabolites in urine.[17][18]

-

Sample Collection: A random urine specimen is collected.[17][18]

-

Normalization: SSC levels are typically normalized to urinary creatinine (B1669602) concentrations to account for variations in urine dilution.[7]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biochemical pathway of MoCo synthesis, pathophysiology of MoCD Type A, and the mechanism of action of fosdenopterin.

Caption: Clinical workflow for the diagnosis, treatment initiation, and monitoring of patients with MoCD Type A receiving fosdenopterin.

Conclusion

Fosdenopterin hydrobromide represents a paradigm shift in the management of Molybdenum Cofactor Deficiency Type A. By directly addressing the molecular deficit through substrate replacement, it restores the function of critical metabolic pathways, leading to a significant reduction in mortality and a decrease in the accumulation of neurotoxic metabolites. The clinical data robustly support its efficacy, and the established protocols for its use provide a clear framework for patient management. For researchers and drug development professionals, the success of fosdenopterin underscores the potential of targeted therapies for rare genetic disorders and provides a valuable model for future therapeutic development in the field of inborn errors of metabolism.

References

- 1. NULIBRY® (fosdenopterin) for injection | Caregiver Site [nulibry.com]

- 2. reference.medscape.com [reference.medscape.com]

- 3. Nulibry (Fosdenopterin) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]

- 4. Molybdenum cofactor deficiency: A natural history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NULIBRY® (fosdenopterin) for injection | Official HCP Site [nulibry.com]

- 6. Molybdenum cofactor deficiency: A natural history - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (fosdenopterin) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [prnewswire.com]

- 9. What Is NULIBRY® (fosdenopterin) for injection? [nulibry.com]

- 10. fda.gov [fda.gov]

- 11. Fosdenopterin (Nulibry) - Medical Clinical Policy Bulletins | Aetna [aetna.com]

- 12. ichgcp.net [ichgcp.net]

- 13. bridgebio.com [bridgebio.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molybdenum cofactor deficiency: a new HPLC method for fast quantification of s-sulfocysteine in urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SSCTU - Overview: S-Sulfocysteine Panel, Urine [mayocliniclabs.com]

- 18. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

Synthesis and Chemical Structure of Fosdenopterin Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosdenopterin (B1673565) hydrobromide, a synthetic analogue of cyclic pyranopterin monophosphate (cPMP), is a pivotal therapeutic agent for the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A. This rare, autosomal recessive inborn error of metabolism is characterized by the inability to synthesize molybdenum cofactor (MoCo), leading to severe neurological damage and early mortality. Fosdenopterin hydrobromide acts as a substrate replacement therapy, bypassing the deficient MOCS1 enzyme and restoring the MoCo biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical synthesis, structure, and mechanism of action of fosdenopterin hydrobromide, intended to serve as a valuable resource for researchers and professionals in the field of drug development and metabolic disorders.

Chemical Structure and Properties

Fosdenopterin hydrobromide is the hydrobromide salt of fosdenopterin. Its chemical structure is complex, featuring a pterin (B48896) core fused to a pyran ring and a cyclic phosphate (B84403) moiety.

Table 1: Chemical and Physical Properties of Fosdenopterin Hydrobromide

| Property | Value | Reference |

| Chemical Name | (4aR,5aR,11aR,12aS)-8-amino-4a,5a,6,9,11,11a,12,12a-octahydro-2,12,12-trihydroxy-1,3,2-dioxaphosphorino[4',5':5,6]pyrano[3,2-g]pteridin-10(4H)-one 2-oxide hydrobromide | [1] |

| Synonyms | cPMP hydrobromide, ALXN1101 HBr, Nulibry | [1][2] |

| Molecular Formula | C₁₀H₁₄N₅O₈P·HBr | [1] |

| Molecular Weight | 444.14 g/mol | [1] |

| CAS Number | 2301083-34-9 | [1] |

| Appearance | White to pale yellow lyophilized powder or cake | [3] |

Synthesis of Fosdenopterin Hydrobromide

The chemical synthesis of fosdenopterin hydrobromide is a multi-step process that requires careful control of stereochemistry. The synthesis can be broadly divided into the following key stages: formation of the pyranopterin core, protection of reactive functional groups, introduction of the cyclic phosphate, oxidation, and final deprotection to yield the active pharmaceutical ingredient.[4][5]

Experimental Protocols

The following protocols are synthesized from available literature and patents.

The core pyranopterin structure is synthesized through a Viscontini reaction, which involves the condensation of 2,5,6-triamino-3,4-dihydropyrimidin-4-one with a sugar derivative.[6]

-

Reactants: 2,5,6-triamino-3,4-dihydropyrimidin-4-one dihydrochloride (B599025) and D-galactose phenylhydrazone.[4]

-

Procedure: A suspension of the reactants is heated in a suitable solvent system (e.g., methanol/water) under an inert atmosphere. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product, (5aS,6R,7R,8R,9aR)-2-amino-6,7-dihydroxy-8-(hydroxymethyl)-3H,4H,5H,5aH,6H,7H,8H,9aH,10H-pyrano[3,2-g]pteridin-4-one, is isolated by filtration and purified by recrystallization.[4][7]

-

Yield: Approximately 36%.[7]

To prevent unwanted side reactions in subsequent steps, the amino and hydroxyl groups of the pyranopterin core are protected, typically using the tert-butyloxycarbonyl (Boc) group.[8][9]

-

Reagents: Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base such as 4-dimethylaminopyridine (B28879) (DMAP).[7]

-

Procedure: The pyranopterin intermediate is suspended in an anhydrous solvent (e.g., tetrahydrofuran) and treated with an excess of Boc₂O in the presence of a catalytic amount of DMAP. The reaction mixture is stirred at a controlled temperature until the reaction is complete. The protected intermediate is then purified using column chromatography.[7]

The cyclic phosphate moiety is introduced to form the characteristic tetracyclic structure of fosdenopterin.

-

Procedure: The protected pyranopterin is reacted with a phosphorylating agent to form the cyclic phosphate ester. The specific conditions for this step are proprietary and detailed in patent literature.[10]

A Swern oxidation is employed to convert a secondary alcohol to a ketone, which is a key step in achieving the final oxidation state of the molecule.[11][12]

-

Reagents: Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base such as triethylamine (B128534) (TEA).[12]

-

Procedure: In a typical Swern oxidation, a solution of oxalyl chloride in a chlorinated solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C). DMSO is added, followed by the tetracyclic phosphate ester intermediate. After a period of stirring, the hindered base is added. The reaction is then warmed to room temperature, and the product is isolated after an aqueous workup and purified by chromatography.[12]

In the final step, the Boc protecting groups are removed under acidic conditions, and the hydrobromide salt is formed.[13]

-

Reagents: A strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, followed by treatment with hydrobromic acid (HBr).[8]

-

Procedure: The protected compound is dissolved in a solvent and treated with the deprotecting acid. The reaction is monitored until all protecting groups are cleaved. The solvent is then removed, and the residue is treated with a solution of HBr to form the hydrobromide salt. The final product, fosdenopterin hydrobromide, is isolated and purified, often by recrystallization or preparative HPLC.[7]

Analytical Characterization

The identity and purity of fosdenopterin hydrobromide and its intermediates are confirmed using a variety of analytical techniques.

Table 2: Analytical Data for Fosdenopterin Hydrobromide and Intermediates

| Analysis Type | Intermediate/Final Product | Observed Data | Reference |

| ¹H NMR | Pyranopterin Core | Spectra recorded in DMSO-d₆ | [7] |

| ¹³C NMR | Pyranopterin Core | Spectra recorded in DMSO-d₆ | [7] |

| ¹H NMR | Boc-protected Intermediates | Spectra recorded in CDCl₃ | [7] |

| ¹³C NMR | Boc-protected Intermediates | Spectra recorded in CDCl₃ | [7] |

| ³¹P NMR | Fosdenopterin Hydrobromide | Spectrum recorded in D₂O | [5] |

| HPLC-MS | Fosdenopterin Hydrobromide | Used for purity assessment and identification of related substances. Purity typically ≥95.0%. | [7][14] |

| Elemental Analysis | Pyranopterin Core | C, H, N analysis consistent with the hydrated form. | [7] |

Mechanism of Action in Molybdenum Cofactor Deficiency Type A

Molybdenum Cofactor Deficiency Type A is caused by mutations in the MOCS1 gene, which encodes the enzymes responsible for the first step of MoCo biosynthesis: the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP).[15][16] The absence of cPMP halts the entire biosynthetic pathway, leading to a deficiency of MoCo and the subsequent inactivation of MoCo-dependent enzymes, most critically sulfite (B76179) oxidase. The resulting accumulation of toxic sulfites causes catastrophic neurological damage.[2]

Fosdenopterin hydrobromide, as a synthetic form of cPMP, directly replaces the missing substrate. Once administered, it is taken up by cells and enters the MoCo biosynthesis pathway downstream of the enzymatic block.[17] This allows for the synthesis of molybdopterin and, ultimately, functional molybdenum cofactor, thereby restoring the activity of sulfite oxidase and other molybdoenzymes.[2]

Synthetic Workflow

The overall synthetic workflow for fosdenopterin hydrobromide is a sequential process involving the assembly of the core structure followed by functional group manipulations.

Conclusion

The synthesis of fosdenopterin hydrobromide is a notable achievement in medicinal chemistry, providing a life-saving therapy for patients with Molybdenum Cofactor Deficiency Type A. This technical guide has outlined the key aspects of its chemical synthesis, structure, and mechanism of action. The detailed protocols and compiled data serve as a foundation for further research and development in the field of rare metabolic disorders. A thorough understanding of the synthetic pathways and biological function of fosdenopterin hydrobromide is essential for the continued improvement of therapeutic strategies for this and related conditions.

References

- 1. Fosdenopterin Hydrobromide | C10H19BrN5O10P | CID 145722612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fosdenopterin [drugcentral.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Synthesis of cyclic pyranopterin monophosphate, a biosynthetic intermediate in the molybdenum cofactor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc Protection - Common Conditions [commonorganicchemistry.com]

- 10. US9260462B2 - Methods for synthesizing molybdopterin precursor Z derivatives - Google Patents [patents.google.com]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. Swern Oxidation [organic-chemistry.org]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. veeprho.com [veeprho.com]

- 15. Fosdenopterin | C10H14N5O8P | CID 135463437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medkoo.com [medkoo.com]

The Biochemical Pathway of Molybdenum Cofactor Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molybdenum cofactor (Moco) is a vital component of a class of enzymes known as molybdoenzymes, which are essential across all domains of life. These enzymes play critical roles in the global carbon, nitrogen, and sulfur cycles. In humans, Moco deficiency leads to a severe and often fatal metabolic disorder, underscoring the importance of understanding its intricate biosynthetic pathway. This technical guide provides a comprehensive overview of the Moco synthesis pathway in both prokaryotes and eukaryotes, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. Furthermore, this document offers detailed experimental protocols for the study of Moco biosynthesis and presents quantitative data to aid researchers in their investigations.

Introduction to Molybdenum Cofactor (Moco)

Molybdenum is an essential trace element that is biologically inert until it is complexed with a unique pterin-based molecule to form the molybdenum cofactor.[1][2][3] With the exception of nitrogenase, all known molybdoenzymes require Moco for their catalytic activity.[1][3] These enzymes catalyze a wide array of redox reactions, including the hydroxylation of purines, aldehydes, and sulfites.[2][3] In humans, four key molybdoenzymes have been identified: sulfite (B76179) oxidase, xanthine (B1682287) oxidase, aldehyde oxidase, and mitochondrial amidoxime (B1450833) reducing component (mARC). The dysfunction of these enzymes due to Moco deficiency leads to severe neurological damage and early death.[4]

The biosynthesis of Moco is a highly conserved and complex process that involves multiple enzymatic steps.[5][6][7] This guide will elucidate this pathway, providing the necessary technical details for researchers and professionals in the field.

The Molybdenum Cofactor Biosynthetic Pathway

The synthesis of Moco can be broadly divided into four key stages, starting from guanosine (B1672433) triphosphate (GTP). While the overall pathway is conserved, there are notable differences between prokaryotes and eukaryotes, particularly in the later steps.[5][6][7]

Stage 1: Formation of Cyclic Pyranopterin Monophosphate (cPMP)

The initial step in Moco biosynthesis is the conversion of GTP to cyclic pyranopterin monophosphate (cPMP), a stable intermediate.[5][6][7] This transformation is a complex rearrangement reaction.

-

In Prokaryotes (e.g., E. coli): This step is catalyzed by two enzymes, MoaA and MoaC. MoaA, a radical S-adenosylmethionine (SAM) enzyme, utilizes a [4Fe-4S] cluster to initiate the radical-mediated cyclization of GTP.[2][5] MoaC then facilitates the subsequent rearrangement to form cPMP.[2][5]

-

In Eukaryotes (e.g., Humans): The homologous enzymes are MOCS1A and MOCS1B, encoded by the MOCS1 gene.[8][9] MOCS1A, similar to MoaA, is a radical SAM enzyme containing an iron-sulfur cluster.[10] MOCS1B corresponds to MoaC. This initial step of the pathway occurs in the mitochondria.[6][11]

Stage 2: Synthesis of Molybdopterin (MPT)

The second stage involves the insertion of a dithiolene group into cPMP to form molybdopterin (MPT).[5][6][7]

-

In Prokaryotes: This reaction is catalyzed by MPT synthase, which is a complex of two proteins, MoaD and MoaE. MoaD carries the sulfur as a thiocarboxylate at its C-terminus, which is then transferred to cPMP bound to MoaE.[5]

-

In Eukaryotes: The process is carried out by MPT synthase, a heterotetrameric complex of two small subunits (MOCS2A, homologous to MoaD) and two large subunits (MOCS2B, homologous to MoaE).[8][12] The sulfur is transferred to MOCS2A by a sulfurtransferase, MOCS3.[12]

Stage 3: Molybdate (B1676688) Insertion to form Moco

The third stage is the insertion of molybdenum into MPT to form the active Moco.[5][6][7]

-

In Prokaryotes: Two proteins, MogA and MoeA, are required for this step. MogA is thought to be involved in molybdate activation and transfer, while MoeA facilitates the insertion of molybdenum into MPT.[5]

-

In Eukaryotes: In humans, a single bifunctional protein called gephyrin carries out this step. Gephyrin has two domains: the G-domain, which is homologous to MogA, and the E-domain, which is homologous to MoeA.[8][13] The G-domain adenylates MPT to form MPT-AMP, which is the substrate for the E-domain that inserts molybdenum.[14]

Stage 4: Further Modifications (Primarily in Prokaryotes)

In many bacteria, Moco can be further modified by the addition of nucleotides to the phosphate (B84403) group of MPT, forming dinucleotide variants such as molybdopterin guanine (B1146940) dinucleotide (MGD) or molybdopterin cytosine dinucleotide (MCD).[5][7][15] These modifications are generally not observed in eukaryotes.[2]

Signaling Pathways and Logical Relationships

The biosynthesis of Moco is a tightly regulated process involving a multi-enzyme complex. The following diagrams illustrate the core biosynthetic pathway and the regulatory network.

References

- 1. Biosynthesis and Insertion of the Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Molybdenum cofactor biosynthesis and molybdenum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. qb3.berkeley.edu [qb3.berkeley.edu]

- 5. The History of the Discovery of the Molybdenum Cofactor and Novel Aspects of its Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. What Are the Steps of Recombinant Protein Purification? [synapse.patsnap.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The regulation of Moco biosynthesis and molybdoenzyme gene expression by molybdenum and iron in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. cloud-clone.com [cloud-clone.com]

- 14. genscript.com [genscript.com]

- 15. researchgate.net [researchgate.net]

"role of cyclic pyranopterin monophosphate in metabolism"

An In-depth Technical Guide on the Role of Cyclic Pyranopterin Monophosphate in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic pyranopterin monophosphate (cPMP) is a crucial, evolutionarily conserved metabolite whose primary and well-established role is that of the first stable intermediate in the biosynthesis of the molybdenum cofactor (Moco). Moco is essential for the function of a class of enzymes known as molybdoenzymes, which are vital for diverse metabolic processes across all kingdoms of life, including purine (B94841) catabolism, sulfite (B76179) detoxification, and nitrate (B79036) assimilation.[1][2] While the function of cPMP as a precursor in this pathway is extensively documented, its potential role as a signaling molecule analogous to cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) is not supported by current scientific literature. This technical guide provides a comprehensive overview of the biosynthesis of cPMP, its central role in the Moco synthesis pathway, and its significance in metabolic regulation through its contribution to the formation of functional molybdoenzymes. We also present quantitative data on cPMP levels in biological systems, detailed experimental protocols for its analysis and synthesis, and diagrams of the key metabolic pathways and experimental workflows.

Introduction: The Centrality of Cyclic Pyranopterin Monophosphate in Molybdenum Cofactor Biosynthesis

Cyclic pyranopterin monophosphate (cPMP), formerly known as Precursor Z, is a tricyclic tetrahydropyranopterin that serves as the initial stable intermediate in the multi-step and highly conserved Molybdenum cofactor (Moco) biosynthesis pathway.[3][4] The biological significance of cPMP lies in its role as the foundational molecule upon which the final Moco is assembled. Molybdoenzymes, the ultimate recipients of Moco, catalyze critical redox reactions. In humans, these include sulfite oxidase, xanthine (B1682287) oxidase, aldehyde oxidase, and the mitochondrial amidoxime (B1450833) reducing component (mARC).[5] Deficiencies in the biosynthesis of Moco, particularly at the initial step of cPMP synthesis (Molybdenum Cofactor Deficiency Type A), lead to severe, often fatal, neonatal neurological damage, underscoring the indispensable nature of this metabolic pathway.[6][7]

The Biosynthesis of Cyclic Pyranopterin Monophosphate

The synthesis of cPMP is a complex enzymatic process that begins with guanosine triphosphate (GTP).[2][8] This conversion is catalyzed by two key enzymes that are highly conserved across species.[1]

-

In prokaryotes (e.g., E. coli) : MoaA and MoaC are responsible for the conversion of GTP to cPMP.[9]

-

In eukaryotes (e.g., humans, plants) : The homologous enzymes are MOCS1A (a radical SAM enzyme) and MOCS1B in humans, and CNX2 and CNX3 in plants.[1][2] In eukaryotes, this initial step of Moco biosynthesis is localized within the mitochondria.[1][2]

The reaction involves a radical-based rearrangement where the C8 atom of the guanine (B1146940) purine ring is inserted between the C2' and C3' atoms of the ribose moiety of GTP.[9] The resulting cPMP is then exported from the mitochondria to the cytosol for the subsequent steps of Moco biosynthesis.[10]

The Metabolic Fate of cPMP: The Molybdenum Cofactor Pathway

Once synthesized and transported to the cytosol, cPMP undergoes a series of enzymatic modifications to become the mature Molybdenum cofactor. This pathway can be broadly divided into three subsequent stages:

-

Sulfuration of cPMP to form Molybdopterin (MPT) : The heterotetrameric MPT synthase (comprising two small and two large subunits, e.g., MoaD and MoaE in E. coli or CNX6 and CNX7 in plants) catalyzes the insertion of two sulfur atoms into cPMP, forming the characteristic dithiolene group of molybdopterin (MPT).[2][8]

-

Adenylation of MPT : MPT is then adenylated by the G-domain of the molybdenum insertase enzyme (e.g., Cnx1 in plants, gephyrin in humans) to form MPT-AMP.[8]

-

Molybdenum Insertion : Finally, the E-domain of the same molybdenum insertase catalyzes the insertion of molybdate (B1676688) into MPT-AMP, releasing AMP and forming the mature Molybdenum cofactor.[8]

The newly synthesized Moco is then distributed to various apo-molybdoenzymes, rendering them catalytically active.

Quantitative Data on cPMP Levels

The concentration of cPMP in biological systems is tightly regulated, and alterations in its levels are indicative of disruptions in the Moco biosynthesis pathway.

| Biological System | Condition | cPMP Level Change | Reference |

| Arabidopsis thaliana seedlings | Mutation in the CNX5 gene (downstream of cPMP synthesis) | > 10-fold accumulation | [1][11] |

| Arabidopsis thaliana seedlings | cnx2-1 knockout mutant (impaired cPMP synthesis) | Below limit of detection | [1][11] |

| Arabidopsis thaliana seedlings | cnx2-2 mutant (impaired cPMP synthesis) | Below limit of detection | [1][11] |

| Arabidopsis thaliana seedlings | atm3-1 mutant (impaired mitochondrial transporter) | Decreased compared to wild type | [1][11] |

Experimental Protocols

Quantification of cPMP in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the sensitive and specific quantification of cPMP in complex biological matrices.[1][11]

Objective: To quantify the levels of cPMP in plant or animal tissue extracts.

Materials:

-

Biological tissue (e.g., plant seedlings, animal liver)

-

Liquid nitrogen

-

Extraction buffer (e.g., 50% methanol/water)

-

Internal standard (e.g., stable isotope-labeled cPMP, if available)

-

LC-MS/MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Collection and Homogenization: Flash-freeze the biological tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Resuspend the powdered tissue in ice-cold extraction buffer. Add the internal standard. Vortex vigorously and incubate on ice.

-

Protein Precipitation and Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and precipitated proteins.

-

Sample Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

LC-MS/MS Analysis:

-

Inject the filtered sample onto the C18 column.

-

Separate the analytes using a gradient of mobile phases A and B.

-

Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for cPMP and the internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of a cPMP standard. Calculate the concentration of cPMP in the samples by normalizing to the internal standard and interpolating from the standard curve.

In Vitro Reconstitution of Molybdopterin from cPMP

This assay is used to study the enzymatic conversion of cPMP to molybdopterin (MPT) and subsequently to Moco.[3][10]

Objective: To enzymatically synthesize Moco from cPMP in vitro.

Materials:

-

Purified cPMP

-

Purified MPT synthase (e.g., recombinant MoaD/MoaE from E. coli)

-

Purified Molybdenum insertase (e.g., recombinant gephyrin)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

ATP and MgCl₂

-

Sodium molybdate

-

Apo-sulfite oxidase (for activity measurement of synthesized Moco)

-

Sulfite and a suitable electron acceptor (e.g., ferricyanide) for the sulfite oxidase activity assay.

Procedure:

-

MPT Synthesis: In a reaction vessel, combine purified cPMP and MPT synthase in the reaction buffer. Incubate to allow the conversion of cPMP to MPT.

-

Moco Synthesis: To the MPT-containing reaction, add ATP, MgCl₂, sodium molybdate, and the purified molybdenum insertase. Incubate to facilitate the formation of Moco.

-

Reconstitution of Apo-Sulfite Oxidase: Add the in vitro synthesized Moco to a solution containing apo-sulfite oxidase. Incubate to allow the insertion of Moco and the formation of active holo-sulfite oxidase.

-

Sulfite Oxidase Activity Assay: Measure the activity of the reconstituted sulfite oxidase by monitoring the sulfite-dependent reduction of the electron acceptor (e.g., decrease in absorbance of ferricyanide).

Chemical Synthesis of Cyclic Pyranopterin Monophosphate

A multi-step chemical synthesis of cPMP hydrobromide has been developed, which is crucial for producing standards for analytical methods and for therapeutic applications.[12][13]

Key Steps:

-

Viscontini Reaction: A key step involves the Viscontini reaction between 2,5,6-triamino-3,4-dihydropyrimidin-4-one dihydrochloride (B599025) and D-galactose phenylhydrazone to form the pyranopterin core, establishing the required stereochemistry.

-

Protection and Phosphorylation: The pyranopterin intermediate undergoes selective protection of its amino groups, followed by phosphorylation to introduce the monophosphate group.

-

Oxidation and Deprotection: A Swern oxidation is performed, followed by deprotection of the protecting groups to yield the final cPMP hydrobromide product.

Visualizations: Pathways and Workflows

Molybdenum Cofactor Biosynthesis Pathway

References

- 1. Genetic dissection of cyclic pyranopterin monophosphate biosynthesis in plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Insertion of the Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic pyranopterin monophosphate [med.iiab.me]

- 5. researchgate.net [researchgate.net]

- 6. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of a cyclic nucleotide as a cryptic intermediate in molybdenum cofactor biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Genetic dissection of cyclic pyranopterin monophosphate biosynthesis in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of cyclic pyranopterin monophosphate, a biosynthetic intermediate in the molybdenum cofactor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Development of Fosdenopterin: A Breakthrough in Treating Molybdenum Cofactor Deficiency Type A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Molybdenum Cofactor Deficiency Type A (MoCD-A) is an ultra-rare, autosomal recessive inborn error of metabolism.[1][2][3] This devastating genetic disorder is caused by mutations in the MOCS1 gene, which disrupts the initial step in the molybdenum cofactor (MoCo) biosynthesis pathway.[2][4][5] The result is a deficiency of an essential molecule, cyclic pyranopterin monophosphate (cPMP).[2][4][6] The absence of cPMP prevents the synthesis of MoCo, a critical component for the function of several enzymes, most notably sulfite (B76179) oxidase (SOX).[1][2][7] The lack of SOX activity leads to a buildup of toxic sulfites, such as S-sulfocysteine (SSC), in the central nervous system, causing rapid, severe, and irreversible neurological damage, intractable seizures, and typically leads to death within the first few years of life.[1][2][3]

Fosdenopterin (B1673565) (brand name Nulibry™) is a groundbreaking substrate replacement therapy developed to address the underlying cause of MoCD-A.[1][8][9] It is a synthetic form of cPMP that, when administered intravenously, bypasses the genetic defect and restores the MoCo biosynthesis pathway.[4][6][10] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and chemical synthesis of fosdenopterin.

Mechanism of Action

Fosdenopterin's therapeutic effect lies in its ability to serve as an exogenous source of cPMP.[4][10][11] In healthy individuals, the MOCS1A and MOCS1B enzymes convert guanosine (B1672433) triphosphate into cPMP.[1][4] In patients with MoCD-A, this step is defective. Fosdenopterin administration provides the necessary cPMP substrate, allowing the subsequent steps of the MoCo biosynthesis pathway to proceed. The exogenous cPMP is converted to molybdopterin, which is then transformed into the active molybdenum cofactor.[1][4][7] This restoration of MoCo enables the proper function of molybdenum-dependent enzymes, including sulfite oxidase (SOX), which metabolizes and detoxifies sulfites.[1][7][10][11] The reduction of neurotoxic sulfite levels is the key to mitigating the severe neurological damage characteristic of MoCD-A.[1][4]

Discovery and Preclinical Development

The development of a treatment for MoCD-A began with research at German universities, TU Braunschweig and the University of Cologne.[6][12] The core concept was to rescue the lethal effects of the deficiency by supplying a biosynthetic precursor.[12] This led to the investigation of cPMP as a potential therapeutic agent.

Confirmatory evidence for the efficacy of fosdenopterin was supported by data from a knockout animal model of MoCD.[1] In a MOCS1 knockout mouse model, treatment with fosdenopterin demonstrated a substantial improvement in survival and a reduction in both plasma and brain levels of the neurotoxic biomarker S-sulfocysteine (SSC) when compared to placebo-treated mice.[1] This preclinical data provided a strong rationale for its development for human use.

Chemical Synthesis of Fosdenopterin

The synthesis of fosdenopterin is a multi-step process that begins with D-galactose as the starting material.[8][13]

Experimental Protocol: Fosdenopterin Synthesis Outline

The synthesis can be broadly outlined as follows:

-

Preparation of the Fosdenopterin Core:

-

D-galactose is treated with phenylhydrazine (B124118) to yield galactose phenylhydrazone.[8][13]

-

This key intermediate is then heated with 2,5,6-triamino-3,4-dihydropyrimidinone in a methanol/water mixture. This reaction sequence establishes the stereocenters present in the final drug substance.[13] The proposed mechanism involves an Amadori rearrangement, regioselective condensation, and subsequent cyclization and pyran formation.[13]

-

-

Protection and Phosphorylation:

-

The core structure undergoes protection of the N10 position to prevent undesired oxidation. This is achieved using an excess of Boc anhydride (B1165640) and DMAP in THF.[13]

-

The resulting protected intermediate is then treated with methyl dichlorophosphate (B8581778) and pyridine (B92270) in DCM to introduce the desired phosphate (B84403) ester.[13]

-

-

Final Deprotection and Crystallization:

-

The final steps involve a Swern oxidation of a secondary alcohol, hydrate (B1144303) formation, and subsequent global deprotection of the amine and phosphonate (B1237965) ester groups using bromotrimethylsilane (B50905) in aqueous acetone.[13]

-

The final product, fosdenopterin, is obtained after crystallization. Recrystallization from aqueous hydrobromic acid/2-propanol yields fosdenopterin monobromide dihydrate.[13]

-

Clinical Development

The efficacy and safety of fosdenopterin were established through a series of clinical studies, including two prospective, open-label studies and one retrospective study.[14] Due to the ultra-rare nature of MoCD-A, the efficacy data from these studies, involving a total of 13-14 treated patients, were compared to an external control group of 18-37 untreated, genotype-matched patients from a retrospective natural history study.[1][2][14][15][16]

Experimental Protocol: Clinical Trial Design

-

Study Design: The primary evidence for fosdenopterin's efficacy was derived from a pooled analysis of overall survival data. This involved comparing a cohort of 13 genetically confirmed MoCD-A patients from two clinical trials (MCD 201, MCD 202) and a retrospective study (MCD 501) with an external control group of 18 genotype-matched untreated patients from a natural history study (MCD-502).[1]

-

Patient Population: Patients with a confirmed or presumptive diagnosis of MoCD Type A were eligible.[4] Treatment was often initiated in the neonatal period.[14][17]

-

Intervention: Patients received daily intravenous infusions of fosdenopterin or a recombinant cPMP (rcPMP), which has the same active moiety.[3][11] Dosing was adjusted based on age and weight.[11][18]

-

Primary Endpoint: The primary efficacy endpoint was overall survival.[1]

-

Secondary/Pharmacodynamic Endpoints: Key biomarkers were measured, primarily urinary S-sulfocysteine (SSC) and xanthine (B1682287) levels, normalized to creatinine.[1][14] Developmental milestones were also assessed.[14][16]

Efficacy Results

Treatment with fosdenopterin demonstrated a significant survival benefit.

Table 1: Overall Survival Data

| Metric | Fosdenopterin-Treated Group | Untreated Natural History Control Group |

|---|---|---|

| Number of Patients | 13 | 18 (genotype-matched) |

| Survival Probability at 3 Years | 84% (95% CI: 49%, 96%) | 55% (95% CI: 30%, 74%) |

| Hazard Ratio (HR) | 0.18 (95% CI: 0.04, 0.72) | - |

| Risk of Death Reduction | 82% | - |

The risk of death was found to be 5.1 times higher in untreated patients compared to those treated with fosdenopterin/rcPMP (Cox proportional hazards 5.1; 95% CI 1.32–19.36; p = 0.01).[14][16][19][20][21]

Table 2: Biomarker Reduction and Developmental Milestones

| Outcome | Result |

|---|---|

| Urinary S-sulfocysteine (SSC) Reduction | 94% reduction from baseline; sustained over 48 months.[1][14] |

| Urinary Xanthine Reduction | 92% reduction from baseline.[14] |

| Developmental Milestones at 12 Months | 43% could sit unassisted.[14][16] |

| 44% were ambulatory.[14][16] | |

| 57% could feed orally.[14][16] |

Rapid and sustained reduction of neurotoxic metabolites was a consistent finding, with biomarker levels returning to normal or near-normal levels.[8][14] Higher exposures to fosdenopterin were associated with lower concentrations of urinary SSC.[1]

Safety and Tolerability

Fosdenopterin was generally well-tolerated. The most common treatment-emergent adverse events were mild to moderate in severity, and none led to treatment discontinuation.[14]

Table 3: Common Adverse Events (>25% Incidence)

| Adverse Event |

|---|

| Catheter-related complications |

| Pyrexia (fever) |

| Viral infections (including upper respiratory) |

| Pneumonia |

| Otitis media |

| Vomiting |

| Cough/sneezing |

| Gastroenteritis |

| Bacteremia |

| Diarrhea |

Phototoxicity was observed in animal models, leading to the recommendation that patients treated with fosdenopterin should avoid sun exposure and use protective measures.[15]

Pharmacokinetics

The pharmacokinetic properties of fosdenopterin have been characterized in healthy adults, with similar properties observed in pediatric patients with MoCD-A.[7][23]

Table 4: Pharmacokinetic Parameters of Fosdenopterin

| Parameter | Value |

|---|---|

| Administration | Intravenous Infusion |

| Dose Proportionality | Cmax and AUC are approximately dose-proportional.[10][23] |

| Distribution | |

| Volume of Distribution (Vd) | ~300 mL/kg[7][24] |

| Plasma Protein Binding | 6% to 12%[7][10] |

| Metabolism | Primarily via nonenzymatic degradation to "Compound Z" (an inactive oxidation product).[7][10][23] |

| Elimination | |

| Total Body Clearance (CL) | 167 to 195 mL/h/kg[23] |

| Half-life (t½) | 1.2 to 1.7 hours[7][23] |

| Elimination Route | ~40% via renal clearance.[23] |

| Drug Interactions | Potential for CYP or transporter-mediated drug interactions is low.[4][10] |

Regulatory Milestones

Fosdenopterin received Breakthrough Therapy and Orphan Drug designations from the U.S. Food and Drug Administration (FDA).[15][25] It was approved by the FDA in February 2021 as the first and only therapy to reduce the risk of mortality in patients with MoCD-A.[2][3][6][15] Subsequent approvals were granted by the European Medicines Agency (EMA) in September 2022 and other regulatory bodies worldwide.[14][19][22]

Conclusion

The discovery and development of fosdenopterin represent a landmark achievement in the field of rare diseases. By directly addressing the underlying metabolic defect in MoCD-A, this substrate replacement therapy has transformed the prognosis for patients with this devastating condition. The robust clinical data demonstrating a significant improvement in survival and reduction in key neurotoxic biomarkers underscore its efficacy. Fosdenopterin serves as a powerful example of how a deep understanding of disease pathophysiology, coupled with targeted drug development, can lead to life-saving treatments for individuals with ultra-rare genetic disorders. Ongoing research and long-term follow-up will continue to refine its use and further illuminate its impact on the natural history of MoCD-A.[26]

References

- 1. fda.gov [fda.gov]

- 2. Nulibry (Fosdenopterin) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]

- 3. bridgebio.com [bridgebio.com]

- 4. ClinPGx [clinpgx.org]

- 5. gov.uk [gov.uk]

- 6. Fosdenopterin - Wikipedia [en.wikipedia.org]

- 7. publications.aap.org [publications.aap.org]

- 8. researchgate.net [researchgate.net]

- 9. Fosdenopterin: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Fosdenopterin (Nulibry) - Medical Clinical Policy Bulletins | Aetna [aetna.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. How is Fosdenopterin synthesised?_Chemicalbook [chemicalbook.com]

- 14. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hcplive.com [hcplive.com]

- 16. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fosdenopterin Improves Developmental Outcomes in MoCD Type A | Technology Networks [technologynetworks.com]

- 18. researchgate.net [researchgate.net]

- 19. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (fosdenopterin) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History - Sentynl Therapeutics, Inc. [sentynl.com]

- 20. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (fosdenopterin) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [businesswire.com]

- 21. Sentynl Therapeutics Announces Presentation of Study Evaluating the Efficacy and Safety of NULIBRY® (fosdenopterin) for the Treatment of MoCD Type A at 2023 SSIEM Annual Symposium [prnewswire.com]

- 22. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (fosdenopterin) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [prnewswire.com]

- 23. Nulibry (Fosdenopterin for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 24. Nulibry (fosdenopterin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 25. fiercebiotech.com [fiercebiotech.com]

- 26. In which countries is Fosdenopterin approved? [synapse.patsnap.com]

A-Technical-Guide-to-the-Genetic-Basis-of-Molybdenum-Cofactor-Deficiency-Type-A

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

1.0-Introduction

Molybdenum Cofactor Deficiency (MoCD) is a rare and devastating autosomal recessive inborn error of metabolism.[1] It is characterized by severe, progressive neurological damage that typically manifests in the neonatal period with intractable seizures, feeding difficulties, and profound developmental delay.[2][3] The underlying cause is the inability to synthesize molybdenum cofactor (MoCo), an essential component for the function of several vital enzymes.[4][5][6] MoCD is classified into three types (A, B, and C) based on the genetic defect in the MoCo biosynthesis pathway.[2][7]

This guide focuses on Molybdenum Cofactor Deficiency Type A (MoCD-A), the most common form, accounting for approximately two-thirds of all MoCD cases.[5][8] MoCD-A is caused by mutations in the MOCS1 gene, which is responsible for the first step of MoCo biosynthesis.[5][9] The resulting enzymatic block leads to the accumulation of toxic sulfite (B76179) and other metabolites, causing catastrophic damage to the central nervous system.[5][8][9][10] This document provides an in-depth overview of the genetic and molecular underpinnings of MoCD-A, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and diagnostic workflows.

2.0-The-MOCS1-Gene-and-its-Function

The MOCS1 (Molybdenum Cofactor Synthesis 1) gene, located on chromosome 6, has a unique bicistronic structure, encoding two separate proteins, MOCS1A and MOCS1B, from a single transcript.[1][5][11] These two proteins catalyze the conversion of guanosine (B1672433) triphosphate (GTP) into cyclic pyranopterin monophosphate (cPMP), the first stable intermediate in the MoCo biosynthesis pathway.[5][12]

-

MOCS1A: Belongs to the radical S-adenosylmethionine (SAM) enzyme superfamily and contains a [4Fe-4S] cluster. It is responsible for the initial conversion of GTP.[13]

-

MOCS1B: The function of MOCS1B is involved in the subsequent step of cPMP formation.[5][8]

Mutations in either the MOCS1A or MOCS1B coding regions of the MOCS1 gene can lead to a deficiency of cPMP, thereby halting the entire MoCo synthesis pathway and causing MoCD Type A.[5][8][14]

3.0-Molecular-Pathophysiology

The inability to produce MoCo due to MOCS1 mutations has severe downstream metabolic consequences. MoCo is an essential component for the function of four human enzymes:[5][6]

-

Sulfite Oxidase (SOX): Located in the mitochondria, SOX detoxifies sulfite by catalyzing its oxidation to sulfate. This is considered the most critical function lost in MoCD, as sulfite is highly neurotoxic.[5][7]

-

Xanthine (B1682287) Dehydrogenase (XDH)/Xanthine Oxidase (XO): Involved in purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid.[15]

-

Aldehyde Oxidase (AO): Plays a role in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds.[15]

-

Mitochondrial Amidoxime Reducing Component (mARC): Its precise function is still under investigation but is known to be involved in drug metabolism.[5]

The primary driver of pathology in MoCD-A is the loss of sulfite oxidase activity.[7] This leads to a systemic accumulation of sulfite and the formation of S-sulfocysteine (SSC), both of which are neurotoxic and lead to the characteristic progressive encephalopathy, seizures, and brain damage seen in patients.[5][8][9][10] The dysfunction of xanthine dehydrogenase results in the buildup of xanthine and hypoxanthine and a characteristic decrease in plasma and urine uric acid levels.[5][9]

3.1-Signaling-Pathway-Diagram

The following diagram illustrates the Molybdenum Cofactor biosynthesis pathway and the metabolic consequences of a defect in MOCS1.

4.0-Genetic-Landscape-and-Quantitative-Data

Mutations in the MOCS1 gene are the cause of MoCD Type A. These mutations can be of various types, including missense, nonsense, frameshift, and splice site mutations.[1] Consistent with an autosomal recessive inheritance pattern, patients are typically homozygous or compound heterozygous for mutations in MOCS1.[1] While many mutations are private, certain mutations have been observed in multiple unrelated individuals, sometimes with ethnic clustering.[1][16]

4.1-Biochemical-Markers-in-MoCD-Type-A

The diagnosis of MoCD is heavily reliant on the detection of specific biochemical abnormalities in urine and blood. The table below summarizes the key markers.

| Biomarker | Fluid | Finding in MoCD Type A | Normal Range (Example) | Reference |

| S-Sulfocysteine (SSC) | Urine | Markedly Elevated | 0–11 µmol/mmol Creatinine (B1669602) | [17][18] |

| Sulfite | Urine | Elevated (less stable) | Undetectable | [9][10] |

| Uric Acid | Plasma/Urine | Markedly Decreased | Plasma: 0.12–0.32 mmol/L | [9][18] |

| Xanthine | Plasma/Urine | Elevated | Plasma: 0–3 µmol/L | [9][18] |

| Hypoxanthine | Urine | Elevated | Varies | [9][10] |

Note: Normal ranges can vary between laboratories.

4.2-Prevalence-of-MOCS1-Mutations

MoCD-A is an ultra-rare disease. While global prevalence data is difficult to ascertain, a 2022 study on the natural history of the disease provides insights into the mutations identified in a significant cohort of patients.

| Gene / Disrupted Isoform | Allele (cDNA change) | Protein Change | Mutation Type | Ethnicity/Race of Patients |

| MOCS1/MOCS1A | c.217C>T | p.Arg73Trp | Missense | White, Asian, Other |

| MOCS1/MOCS1A | c.436C>T | p.Arg146Ter | Nonsense | White |

| MOCS1/MOCS1A | c.535G>A | p.Gly179Arg | Missense | Asian |

| MOCS1/MOCS1B | c.854_855del | p.Ser285fs | Frameshift | White |

| MOCS1/MOCS1B | c.955G>A | p.Gly319Arg | Missense | Asian |

| MOCS1/MOCS1B | c.1510C>T | p.Arg504Trp | Missense | Asian |

This table presents a selection of mutations reported in the literature to illustrate diversity. It is not an exhaustive list. Data adapted from Spiegel et al., 2022.[16]

5.0-Experimental-Protocols

Accurate and timely diagnosis of MoCD-A is critical. The following sections detail the methodologies for the key biochemical and genetic tests.

5.1-Biochemical-Analysis:-Measurement-of-Urinary-S-Sulfocysteine-(SSC)

The measurement of SSC in urine is the most reliable biochemical test for diagnosing MoCD.[19] Unlike sulfite, which is unstable, SSC is a stable metabolite that accumulates in patients.[19]

Principle: Stable isotope dilution electrospray tandem mass spectrometry (MS/MS) is used for the quantitative determination of S-sulfocysteine in urine.[19]

Methodology:

-

Sample Collection: A random urine specimen (minimum 2-3 mL) is collected in a sterile container.[20][21]

-

Specimen Handling: The sample should be frozen immediately and shipped on dry ice to the laboratory to ensure stability.[22]

-

Internal Standard Addition: A known quantity of a stable isotope-labeled internal standard (e.g., S-sulfocysteine-¹³C₃,¹⁵N) is added to an aliquot of the urine sample.

-

Sample Preparation: For serum/plasma, a protein precipitation step is required. For urine, sample clean-up is often not necessary, reducing analysis time.[17]

-

Chromatography: The sample is injected into a liquid chromatography (LC) system to separate SSC from other urine components.

-

Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. SSC and its internal standard are detected and quantified by monitoring specific precursor-to-product ion transitions.

-

Quantification: The concentration of SSC in the sample is calculated by comparing the ratio of the signal from the endogenous SSC to the signal from the known amount of the internal standard. Results are typically normalized to urinary creatinine concentration (µmol/mmol Cr).

5.2-Genetic-Analysis:-Sanger-Sequencing-of-the-MOCS1-Gene

Genetic testing is required to confirm the diagnosis of MoCD Type A and differentiate it from Types B and C.[3][23] Sanger sequencing is the gold-standard method for analyzing a single gene like MOCS1.[24]

Principle: The chain-termination method, developed by Frederick Sanger, involves the in vitro synthesis of DNA strands complementary to the template DNA.[24] The incorporation of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) terminates the synthesis at specific bases, creating fragments of varying lengths.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from a patient's blood or saliva sample using a commercial DNA extraction kit.

-

PCR Amplification: The exons and flanking intronic regions of the MOCS1 gene are amplified using Polymerase Chain Reaction (PCR). Specific primers are designed to target each region of interest.[25]

-

PCR Product Purification: The amplified PCR products are purified to remove excess primers and unincorporated dNTPs. This can be done using enzymatic methods (e.g., ExoSAP-IT) or bead-based clean-up.[25]

-

Sequencing Reaction (Cycle Sequencing): A sequencing reaction is set up for each purified PCR product. The reaction mix contains the DNA template, a single primer (either forward or reverse), DNA polymerase, deoxynucleotides (dNTPs), and fluorescently labeled dideoxynucleotides (ddNTPs).[25]

-

Capillary Electrophoresis: The resulting DNA fragments, which are separated by a single base in length, are separated by size using capillary electrophoresis. A laser excites the fluorescent dyes on the ddNTPs at the end of each fragment, and a detector reads the color of the fluorescence.

-

Sequence Analysis: The sequence of colors is converted into a chromatogram, which displays the DNA sequence. This patient sequence is then compared to a reference sequence of the MOCS1 gene to identify any pathogenic variants.

5.3-Diagnostic-Workflow

The following diagram outlines a logical workflow for the diagnosis of a neonate presenting with symptoms suggestive of MoCD.

6.0-Therapeutic-Approaches-and-Drug-Development

For many years, MoCD was an untreatable condition with a fatal outcome in early childhood.[1] However, a targeted therapy now exists for MoCD Type A.

-

Substrate Replacement Therapy: Since the genetic defect in MoCD-A prevents the synthesis of cPMP, the downstream pathway is intact.[7] Administration of a synthetic form of cPMP (fosdenopterin) can bypass the metabolic block, restore MoCo synthesis, and normalize sulfite levels.[7][26][27] Clinical studies have shown that early initiation of this therapy, before the onset of significant irreversible brain damage, can dramatically improve outcomes.[7]

The development of fosdenopterin (B1673565) was predicated on a deep understanding of the genetic and biochemical basis of MoCD-A, highlighting the importance of foundational research. Future drug development efforts may focus on gene therapy approaches or small molecules that can stabilize mutant MOCS1 proteins. Animal models, such as the Mocs1-deficient mouse, have been and will continue to be invaluable for preclinical testing of such novel therapies.[11]

7.0-Conclusion

Molybdenum Cofactor Deficiency Type A is a severe neurodegenerative disorder resulting from defects in the MOCS1 gene. The pathophysiology is driven by the loss of MoCo-dependent enzyme activity, leading to the accumulation of neurotoxic sulfite. A thorough understanding of the MOCS1 gene's function and the MoCo biosynthesis pathway has been instrumental in developing a life-saving substrate replacement therapy. For researchers and drug developers, MoCD-A serves as a compelling model for how elucidating the genetic basis of a rare metabolic disease can lead directly to a targeted and effective treatment. Continued research into genotype-phenotype correlations, the development of faster diagnostic methods, and the exploration of next-generation therapeutics like gene therapy remain critical priorities for improving the lives of patients with this devastating condition.

References

- 1. Genomic structure and mutational spectrum of the bicistronic MOCS1 gene defective in molybdenum cofactor deficiency type A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. metabolicsupportuk.org [metabolicsupportuk.org]

- 3. Understanding MoCD Type A [nulibry.com]

- 4. Molybdenum Cofactor Biosynthesis – Yokoyama Lab [sites.duke.edu]

- 5. medlineplus.gov [medlineplus.gov]

- 6. Molybdenum in biology - Wikipedia [en.wikipedia.org]

- 7. Molybdenum Cofactor Deficiency in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MOCS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. childneurologyfoundation.org [childneurologyfoundation.org]

- 10. checkorphan.org [checkorphan.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. What is molybdenum cofactor deficiency and sulfite intoxication | Rare Disease Education By Sentynl Therapeutics, Inc. [aboutmocdtypea.com]

- 15. imoa.info [imoa.info]

- 16. Molybdenum cofactor deficiency: A natural history - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. publications.aap.org [publications.aap.org]

- 19. S-Sulfocysteine Assay [healthcare.uiowa.edu]

- 20. S-Sulfocysteine Panel, Urine - Mayo Clinic Laboratories Extended Catalog [testcatalog.org]

- 21. mayocliniclabs.com [mayocliniclabs.com]

- 22. aboutmocdtypea.com [aboutmocdtypea.com]

- 23. How is MoCD Type A diagnosed? | Rare Disease Education By Sentynl Therapeutics, Inc. [aboutmocdtypea.com]

- 24. cd-genomics.com [cd-genomics.com]

- 25. unsw.edu.au [unsw.edu.au]

- 26. Consensus guidelines for the diagnosis and management of isolated sulfite oxidase deficiency and molybdenum cofactor deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Molybdenum Cofactor Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymology of Molybdenum-Dependent Enzymes: A Technical Guide for Researchers

An In-depth Exploration of Molybdenum Cofactor Biochemistry, Catalytic Mechanisms, and Experimental Methodologies for Drug Development and Scientific Discovery.

Molybdenum-dependent enzymes are a ubiquitous class of oxidoreductases that play critical roles in the global carbon, nitrogen, and sulfur cycles. In humans, these enzymes are essential for purine (B94841) metabolism, the detoxification of sulfur-containing compounds, and the metabolism of various drugs and xenobiotics. This technical guide provides a comprehensive overview of the enzymology of molybdenum-dependent enzymes, with a focus on their classification, the intricate biosynthesis of the molybdenum cofactor, their diverse catalytic mechanisms, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Classification of Molybdenum-Dependent Enzymes

With the exception of the nitrogenase complex, all known molybdenum-dependent enzymes contain a molybdenum cofactor (Moco) at their active site.[1] These enzymes are broadly categorized into three main families based on the coordination sphere of the molybdenum atom. Eukaryotic organisms possess enzymes belonging to the Xanthine (B1682287) Oxidase and Sulfite (B76179) Oxidase families, while prokaryotes harbor enzymes from all three families, with a prevalence of the DMSO Reductase family.[1]

-

Xanthine Oxidase (XO) Family: Members of this family, such as xanthine oxidase and aldehyde oxidase, typically catalyze the hydroxylation of a C-H bond.[2] The active site features a molybdenum atom coordinated to a dithiolene group from the molybdopterin, a sulfido ligand, and one or two oxo groups.[3]

-

Sulfite Oxidase (SO) Family: This family includes sulfite oxidase and nitrate (B79036) reductase. These enzymes catalyze the transfer of an oxygen atom to or from the substrate.[4] The molybdenum center is coordinated by the dithiolene of molybdopterin, two oxo groups, and a cysteine thiolate from the polypeptide chain.[4]

-

DMSO Reductase Family: Predominantly found in bacteria and archaea, this diverse family of enzymes, including dimethyl sulfoxide (B87167) (DMSO) reductase, catalyzes a wide range of oxygen atom transfer reactions.[5] A key feature of this family is the coordination of the molybdenum atom by two molybdopterin cofactors.[6][7]

The Molybdenum Cofactor (Moco)

The catalytic activity of nearly all molybdenum enzymes is dependent on a tricyclic pterin (B48896) derivative known as the molybdenum cofactor (Moco).[8] The biosynthesis of Moco is a highly conserved and complex process that occurs in four main steps, initiating from guanosine (B1672433) triphosphate (GTP).[4][9]

Moco Biosynthesis Pathway:

-

Formation of cyclic Pyranopterin Monophosphate (cPMP): The pathway begins in the mitochondria with the conversion of GTP to cPMP.[10]

-

Formation of Molybdopterin (MPT): cPMP is exported to the cytoplasm where it is converted to molybdopterin (MPT) by the insertion of a dithiolene group.[9][10]

-

Adenylation of MPT: MPT is then adenylated to form MPT-AMP.[4][11]

-

Molybdenum Insertion: In the final step, molybdate (B1676688) is inserted into MPT-AMP to form the active Molybdenum cofactor.[4][11]

Quantitative Data on Molybdenum-Dependent Enzymes

The kinetic parameters of molybdenum-dependent enzymes are crucial for understanding their catalytic efficiency and for the development of specific inhibitors. The following tables summarize key kinetic data for representative enzymes from each family.

Table 1: Kinetic Parameters of the Xanthine Oxidase Family

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (µM) | Reference |

| Xanthine Oxidase | Bovine Milk | Xanthine | 1.67 x 10-4 M | - | Allopurinol | - | [12] |

| Xanthine Oxidase | Bovine Milk | Hypoxanthine (B114508) | - | - | Febuxostat | - | [13] |

| Xanthine Oxidase | Human Liver | Hypoxanthine | - | - | Oxypurinol | - | [14] |

| Xanthine Oxidase | - | Xanthine | - | - | ALS-28 | 2.7 ± 1.5 | [15] |

| Xanthine Oxidase | - | Xanthine | - | - | ALS-8 | 4.5 ± 1.5 | [15] |

| Xanthine Oxidase | - | Xanthine | - | - | ALS-15 | 23 ± 9 | [15] |

| Xanthine Oxidase | - | Xanthine | - | - | ALS-1 | 41 ± 14 | [15] |

Table 2: Kinetic Parameters of the Sulfite Oxidase Family

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Inhibition Type | Reference |

| Sulfite Oxidase (native) | Human | Sulfite | 17 | 16 | SO42- | Competitive | [16] |

| Sulfite Oxidase (R160Q mutant) | Human | Sulfite | 1700 | 2.4 | H2PO4- | Mixed-type non-competitive | [16][17] |

| Sulfite Oxidase (R160K mutant) | Human | Sulfite | 332 | 4.8 | H2PO3- | Sigmoidal-type | [16][17] |

| Nitrate Reductase | Pichia angusta | Nitrate | - | 160 | - | - | [2] |

| Nitrate Reductase | Spinach | Nitrate | 8 - 12 | - | - | - | [2] |

| Nitrate Reductase | Yeast | Nitrate | 30 | - | - | - | [2] |

Table 3: Kinetic Parameters of the DMSO Reductase Family

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| DMSO Reductase | Escherichia coli | DMSO | 170 ± 60 | - | [18] |

| DMSO Reductase | Escherichia coli | Various Sulfoxides and N-oxides | Varied (470-fold range) | Varied (20-fold range) | [19] |

Catalytic Mechanisms and Signaling Pathways

Molybdenum-dependent enzymes catalyze reactions by cycling the molybdenum ion between its Mo(IV), Mo(V), and Mo(VI) oxidation states, facilitating the transfer of an oxygen atom and/or electrons.

Xanthine Oxidase and Purine Metabolism

Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[20][21] This process is a significant source of reactive oxygen species (ROS), implicating xanthine oxidase in inflammatory conditions and cardiovascular diseases.[4][22][23]

Sulfite Oxidase and Sulfur Amino Acid Catabolism

Sulfite oxidase, located in the mitochondrial intermembrane space, catalyzes the terminal step in the degradation of sulfur-containing amino acids, such as cysteine and methionine, by oxidizing toxic sulfite to sulfate (B86663).[17][24] Deficiency in sulfite oxidase activity leads to severe neurological disorders due to the accumulation of sulfite.[19][21] Recent studies also link sulfite oxidase deficiency to mitochondrial dysfunction.[21][25]

Nitrate Reductase and Nitrate Assimilation

In plants and microorganisms, nitrate reductase catalyzes the first and rate-limiting step in nitrate assimilation, the reduction of nitrate to nitrite (B80452).[26] This process is tightly regulated by various factors, including the availability of nitrate, light, and carbon and nitrogen metabolites.[8][20][26]

Experimental Protocols

Enzyme Assays

This protocol is adapted from Sigma-Aldrich's procedure for the enzymatic assay of sulfite oxidase.[1]

Principle: Sulfite oxidase catalyzes the oxidation of sulfite to sulfate, with the concomitant reduction of cytochrome c. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.

Reagents:

-

Reagent A: 100 mM Tris-HCl buffer, pH 8.5 at 25°C.

-

Reagent B: 33 mM Sodium Sulfite solution in Reagent A.

-

Reagent C: 2 mM Cytochrome c solution in Reagent A.

-

Enzyme Solution: A solution of Sulfite Oxidase (0.05 - 0.07 units/mL) in cold Reagent A, prepared immediately before use.

Procedure:

-

Pipette the following reagents into suitable cuvettes:

-

Test Cuvette: 2.77 mL Reagent A, 0.03 mL Reagent B, 0.10 mL Reagent C.

-

Blank Cuvette: 2.77 mL Reagent A, 0.10 mL Reagent C, 0.03 mL deionized water.

-

-

Equilibrate the cuvettes to 25°C and monitor the absorbance at 550 nm until constant.

-

Initiate the reaction by adding 0.10 mL of the Enzyme Solution to both the test and blank cuvettes.

-

Immediately mix by inversion and record the increase in absorbance at 550 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA550nm/min) from the maximum linear portion of the curve for both the test and blank.

Calculations:

The activity of the enzyme is calculated using the following formula:

Units/mg enzyme = [(ΔA550nm/min Test - ΔA550nm/min Blank) x 3] / (21 x mg enzyme/mL reaction mix)

Where:

-

3 = Total volume of the reaction mix in mL.

-

21 = Millimolar extinction coefficient of cytochrome c at 550 nm.

Unit Definition: One unit of sulfite oxidase will oxidize 1.0 µmole of sulfite to sulfate per minute at pH 8.5 at 25°C.[1]

Protein Purification

This protocol is a generalized procedure based on methodologies for expressing and purifying recombinant xanthine oxidase.[27]

Principle: Recombinant human xanthine oxidase is overexpressed in E. coli and purified using a combination of chromatography techniques.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the human xanthine oxidase gene.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Gel filtration chromatography column (e.g., Superdex 200).

-

SDS-PAGE analysis equipment.

Procedure:

-

Expression:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged xanthine oxidase with elution buffer.

-

-

Gel Filtration Chromatography:

-

Concentrate the eluted fractions.

-

Load the concentrated protein onto a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).

-

Collect fractions and analyze by SDS-PAGE for purity.

-

-

Purity and Activity Check:

-

Assess the purity of the final protein preparation by SDS-PAGE.

-

Determine the enzyme activity using a suitable assay, such as monitoring the formation of uric acid from xanthine at 295 nm.

-

Spectroscopic and Structural Methods

Principle: EPR spectroscopy is a powerful technique for studying the paramagnetic Mo(V) intermediate that is formed during the catalytic cycle of molybdenum enzymes.[11] It provides detailed information about the coordination environment and electronic structure of the molybdenum center.[28][29]

Experimental Workflow:

Detailed Methodological Considerations for Sulfite Oxidase:

-

Generation of the Mo(V) state: The Mo(V) state can be generated by reacting the oxidized enzyme with its substrate (sulfite) or with a chemical reductant such as Ti(III) citrate. The specific method used can influence the resulting EPR signal.[24][29]

-

Pulsed EPR Techniques: Advanced pulsed EPR techniques like Electron Spin Echo Envelope Modulation (ESEEM) and Electron-Nuclear Double Resonance (ENDOR) are particularly useful for probing the interactions of the Mo(V) center with magnetic nuclei (e.g., 1H, 17O, 33S) in its vicinity, providing detailed structural information.[28][30]

-

Isotopic Labeling: The use of isotopically labeled substrates or inhibitors (e.g., 17O-labeled water, 33S-labeled sulfite) can help to identify the ligands coordinated to the molybdenum atom.[3]